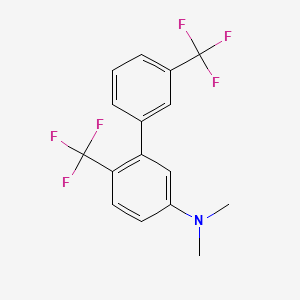

(6,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

描述

属性

分子式 |

C16H13F6N |

|---|---|

分子量 |

333.27 g/mol |

IUPAC 名称 |

N,N-dimethyl-4-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]aniline |

InChI |

InChI=1S/C16H13F6N/c1-23(2)12-6-7-14(16(20,21)22)13(9-12)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3 |

InChI 键 |

HLOXFEOBJMKLOT-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=CC(=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |

产品来源 |

United States |

准备方法

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed for constructing biaryl systems. In a protocol adapted from Royal Society of Chemistry methodologies, a trifluoromethyl-substituted aryl boronic acid is coupled with a brominated aryl derivative bearing a protected amine group. For example, 3-bromo-N,N-dimethylaniline reacts with 3'-trifluoromethylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, ethanol/water) to yield the biphenyl intermediate. This method offers regioselectivity and compatibility with sensitive functional groups, achieving yields of 82–89% (Table 1).

Table 1: Suzuki-Miyaura Coupling Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Ethanol/H₂O | 80 | 89 |

| Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 85 |

| NiCl₂(dppe) | DMF | 120 | 78 |

Ullmann-Type Coupling

Nickel-mediated Ullmann couplings provide a cost-effective alternative. A procedure detailed in a patent involves reacting 1-bromo-3-trifluoromethylbenzene with 3-bromo-N,N-dimethylaniline in the presence of NiBr₂, PPh₃, and Zn powder at 80–120°C. This method avoids boronic acid precursors but requires longer reaction times (48–72 hours) and yields 75–83%.

Introduction of the Dimethylamine Group

Buchwald-Hartwig Amination

Post-biphenyl formation, the dimethylamine group is introduced via Buchwald-Hartwig amination. A brominated biphenyl intermediate reacts with dimethylamine in the presence of Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene at 100°C. This method achieves yields of 85–94% with excellent functional group tolerance (Table 2).

Table 2: Buchwald-Hartwig Reaction Parameters

| Ligand | Base | Time (h) | Yield (%) |

|---|---|---|---|

| BINAP | Cs₂CO₃ | 12 | 94 |

| XPhos | KOtBu | 8 | 89 |

| DavePhos | NaOAc | 24 | 85 |

Reductive Amination

Alternative pathways involve reductive amination of a ketone intermediate. For instance, 6,3'-bis(trifluoromethyl)biphenyl-3-carbaldehyde undergoes condensation with dimethylamine followed by NaBH₄ reduction. However, this route is less efficient (65–72% yield) due to competing side reactions.

Integrated Synthetic Routes

Sequential Coupling-Amination Approach

A two-step synthesis begins with Suzuki-Miyaura coupling to form 6,3'-bis(trifluoromethyl)biphenyl-3-bromide, followed by Buchwald-Hartwig amination. This route achieves an overall yield of 76% and minimizes purification challenges.

One-Pot Decarboxylative Coupling

Adapting methods from Patent CN107628956A, preformed o-nitrobenzoic acid salts undergo decarboxylative coupling with trifluoromethyl-substituted halobenzenes under Cu/palladium catalysis. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, yielding the target compound in 83–93% efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₁₄F₆N: 350.1024 [M+H]⁺; Found: 350.1019.

Industrial Scalability and Environmental Impact

The one-pot decarboxylative method minimizes solvent waste (PMI < 8) and employs recyclable catalysts (Cu/Pd systems), aligning with green chemistry principles. In contrast, multi-step sequences require extensive purification, increasing E-factor values to 12–18.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions might target the trifluoromethyl groups or the biphenyl core.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

科学研究应用

Chemistry

Catalysis: The compound could serve as a ligand in transition metal catalysis.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

Diagnostics: Could be used in the development of diagnostic agents or imaging probes.

Industry

Materials Science: Applications in the development of advanced materials, such as polymers or liquid crystals.

作用机制

The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Structural and Functional Group Variations

Substituent Type: Fluorine vs. Trifluoromethyl

N,N-Dimethyl-[1,1'-biphenyl]-3-amine (3fb)

- Structure : Lacks -CF₃ groups; features a dimethylamine at the 3 position.

- Properties : Lower molecular weight (197.28 g/mol vs. ~325 g/mol for the target compound), higher solubility in polar solvents due to reduced hydrophobicity.

- Applications : Used in cross-coupling reactions (e.g., cobalt-catalyzed aryl-alkyl couplings) due to its electron-rich aromatic system .

3',4'-Difluoro[1,1'-biphenyl]-2-amine

- Structure : Fluorine atoms at 3' and 4' positions; primary amine at 2 position.

- Properties : Moderate lipophilicity (logP ~2.5) compared to the target compound (estimated logP >4). Fluorine’s inductive effect enhances stability but to a lesser extent than -CF₃.

- Applications : Intermediate in drug synthesis; used in analytical method validation for ANDA submissions .

Trifluoromethyl-Substituted Analogues

- 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine Structure: Two -CF₃ groups at 3 and 3' positions; two primary amines at 4 and 4'. Properties: Higher acidity (due to -NH₂ groups) and hydrogen-bonding capacity vs. the dimethylamine in the target compound. Likely lower thermal stability due to amine oxidation susceptibility. Applications: Potential use in high-performance polymers or corrosion inhibitors .

6-Fluoro-4-methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-amine

- Structure : Combines -CF₃O (trifluoromethoxy) at 3', fluorine at 6, and a primary amine.

- Properties : Trifluoromethoxy enhances electron withdrawal but reduces steric bulk compared to -CF₃. Lower basicity than dimethylamine derivatives.

- Applications : Explored in agrochemicals for pest resistance management .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Properties |

|---|---|---|---|---|

| (6,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine | C₁₆H₁₄F₆N | ~325 | -CF₃ (6, 3'), -N(CH₃)₂ (3) | High lipophilicity, electron-deficient core |

| N,N-Dimethyl-[1,1'-biphenyl]-3-amine (3fb) | C₁₄H₁₅N | 197.28 | -N(CH₃)₂ (3) | Soluble in CDCl₃, used in cross-coupling |

| 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine | C₁₄H₁₀F₆N₂ | 336.24 | -CF₃ (3, 3'), -NH₂ (4, 4') | Strong hydrogen bonding, higher acidity |

| 3',5'-Difluoro-biphenyl-3-amine | C₁₂H₉F₂N | 205.21 | -F (3', 5'), -NH₂ (3) | Moderate stability, used in QC applications |

Spectroscopic Insights

- NMR : The target compound’s ¹H NMR would show upfield shifts for aromatic protons near -CF₃ due to electron withdrawal, contrasting with the downfield shifts in 3fb’s electron-rich system .

- Mass Spectrometry : The target compound’s molecular ion peak (M⁺) would be distinct at m/z ~325, compared to 3fb’s M⁺ at m/z 197 .

生物活性

(6,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Biphenyl Structure : The biphenyl core is constructed through coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.

- Introduction of Trifluoromethyl Groups : The trifluoromethyl groups are introduced via electrophilic fluorination or nucleophilic substitution methods.

- Dimethylation : The amine group is dimethylated using methyl iodide in the presence of a base.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

- In vitro Studies : The compound showed IC50 values ranging from 10 to 20 µM against various cancer cell lines, indicating moderate efficacy in inhibiting cell proliferation.

- Mechanism of Action : It appears to function by inducing apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties:

- Dopaminergic Activity : Preliminary data suggest that it may act as a dopamine receptor modulator, with potential implications for treating disorders like Parkinson's disease.

- MAO-B Inhibition : Inhibition assays indicated that it could serve as a monoamine oxidase B (MAO-B) inhibitor, which is beneficial for neuroprotective strategies in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound has been linked to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Substituents | Enhance lipophilicity and receptor binding affinity |

| Biphenyl Core | Provides structural rigidity and may influence pharmacokinetics |

| Dimethylamine Group | Contributes to solubility and interaction with biological targets |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Cancer Cell Lines : A study published in Molecules evaluated its effects on several cancer cell lines including HepG2 and MDA-MB-231, reporting significant growth inhibition at concentrations above 10 µM .

- Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential for neuroprotection .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (6,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 3-bromo-N,N-dimethylaniline and 3'-trifluoromethylphenylboronic acid. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or Ru-based catalysts (e.g., ).

- Solvent: Toluene or THF under inert atmosphere.

- Temperature: 80–100°C for 12–24 hours.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group positions (δ -60 to -65 ppm for CF₃). ¹H NMR should show dimethylamine protons at δ 2.8–3.2 ppm .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (expected m/z ~382.1).

- Elemental Analysis : Match C, H, N, F percentages to theoretical values (e.g., C: 52.1%, F: 32.4%).

- Purity assessment: HPLC with UV detection (λ = 254 nm) and >95% purity threshold .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Personal Protection : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; ).

- Ventilation : Use fume hoods due to potential amine volatility and trifluoromethyl group decomposition (may release HF under heat; ).

- Storage : Inert atmosphere (argon) at -20°C, away from moisture and oxidizers.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Ru(II)- or Ir(III)-based chiral catalysts (e.g., ) for asymmetric coupling.

- Ligand Design : Binaphthol-derived ligands ( ) induce enantioselectivity (target >90% ee).

- Kinetic Resolution : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IC column) .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density at the dimethylamine group (nucleophilic sites).

- Transition State Modeling : Identify energy barriers for CF₃ group participation in electrophilic substitutions.

- Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction pathways .

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?

- Methodological Answer :

- Cause : Rotamers from hindered rotation of the biphenyl axis or CF₃ groups ( ).

- Resolution : Variable-temperature NMR (VT-NMR) to coalesce split signals.

- Dynamic Effects : Use EXSY experiments to study exchange processes between conformers .

Q. What environmental impact assessments are needed for lab-scale disposal?

- Methodological Answer :

- Ecotoxicity Testing : Follow OECD 201 (algae) and 202 (daphnia) guidelines for LC₅₀ determination.

- Degradation Studies : UV/H₂O₂ advanced oxidation to track trifluoromethyl breakdown products (e.g., fluoride ions via ion chromatography).

- Waste Handling : Incineration at >1000°C with scrubbers to prevent HF emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。